molecular formula C9H11FN2O B2481528 2-(1-Cyclopropylethoxy)-5-fluoropyrimidine CAS No. 2197806-40-7

2-(1-Cyclopropylethoxy)-5-fluoropyrimidine

Cat. No.: B2481528
CAS No.: 2197806-40-7
M. Wt: 182.198
InChI Key: KYYFGKYXDMJLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Cyclopropylethoxy)-5-fluoropyrimidine is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a cyclopropyl group attached to an ethoxy group, which is further connected to a fluoropyrimidine ring. The presence of the fluorine atom and the cyclopropyl group imparts distinct chemical properties to the molecule, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclopropylethoxy)-5-fluoropyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-fluoropyrimidine with 1-cyclopropylethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclopropylethoxy)-5-fluoropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and bases like sodium hydroxide.

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

Major Products Formed

    Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of oxidized products such as alcohols or ketones.

    Reduction: Formation of reduced products like alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-(1-Cyclopropylethoxy)-5-fluoropyrimidine involves its interaction with specific molecular targets. The fluorine atom and the cyclopropyl group contribute to the compound’s binding affinity and specificity towards enzymes or receptors. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Cyclopropylethoxy)-5-fluoropyrimidine is unique due to the specific positioning of the fluorine atom and the cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

2-(1-cyclopropylethoxy)-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-6(7-2-3-7)13-9-11-4-8(10)5-12-9/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYFGKYXDMJLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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